N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide
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Overview
Description
N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound characterized by the presence of trifluoromethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzaldehyde with 2-methoxy-5-methylaniline under specific conditions to form an intermediate. This intermediate is then subjected to further reactions, including hydrolysis and amidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include inhibition or activation of specific biochemical processes, contributing to the compound’s observed activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl and methoxy-substituted aromatic compounds, such as:
- 4-(trifluoromethyl)aniline
- 2-methoxy-5-methylbenzoic acid
- N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-11-3-8-16(28-2)14(9-11)24-18(27)17(26)23-10-15(25)12-4-6-13(7-5-12)19(20,21)22/h3-9,15,25H,10H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCORZHFAYJBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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